molecular formula C7H13NO3 B15218522 Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Cat. No.: B15218522
M. Wt: 159.18 g/mol
InChI Key: SAPOPPYMFUJEBS-RITPCOANSA-N
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Description

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of an epoxide intermediate, which undergoes ring-opening reactions to form the desired morpholine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and biocatalysis are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
  • (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester
  • (2R,3S)-ethyl-3-phenylglycidate

Uniqueness

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2R,3S)-2-methylmorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

SAPOPPYMFUJEBS-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)OC

Canonical SMILES

CC1C(NCCO1)C(=O)OC

Origin of Product

United States

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